molecular formula C12H16ClNO B13882808 (4-Chloro-3-piperidin-1-ylphenyl)methanol

(4-Chloro-3-piperidin-1-ylphenyl)methanol

Cat. No.: B13882808
M. Wt: 225.71 g/mol
InChI Key: IJDNBXPLUKKBSZ-UHFFFAOYSA-N
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Description

(4-Chloro-3-piperidin-1-ylphenyl)methanol is a chemical compound that features a piperidine ring substituted with a chloro group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-piperidin-1-ylphenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . Common reagents used in this synthesis include phenylsilane and iron complexes as catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. These processes are designed to be efficient and practical, often occurring under mild conditions and utilizing simple purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-piperidin-1-ylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium chlorite for oxidation and reducing agents like phenylsilane for reduction . Substitution reactions often require nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-chloro-3-piperidin-1-ylbenzaldehyde or 4-chloro-3-piperidin-1-ylbenzoic acid .

Mechanism of Action

The mechanism of action of (4-Chloro-3-piperidin-1-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit various pharmacological activities by interacting with receptors and enzymes in the body . The exact mechanism of action may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
  • (3,4-Dichlorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
  • (4-Bromobenzyl)piperidin-4-yl(4-fluorophenyl)methanol

Uniqueness

(4-Chloro-3-piperidin-1-ylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(4-chloro-3-piperidin-1-ylphenyl)methanol

InChI

InChI=1S/C12H16ClNO/c13-11-5-4-10(9-15)8-12(11)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2

InChI Key

IJDNBXPLUKKBSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)CO)Cl

Origin of Product

United States

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